molecular formula C25H28N4O B7689663 4-tert-butyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide

4-tert-butyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7689663
M. Wt: 400.5 g/mol
InChI Key: VDEDFOYCGBUFQT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of tert-butyl and benzamide groups further enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: The pyrazoloquinoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like potassium carbonate.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction using benzoyl chloride and an appropriate amine derivative of the pyrazoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide or pyrazoloquinoline moieties, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a tert-butyl group and a heterocyclic core, used in the synthesis of biologically active natural products.

Uniqueness

4-tert-butyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide is unique due to its specific combination of functional groups and the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c1-6-13-29-23-20(15-18-14-16(2)7-12-21(18)26-23)22(28-29)27-24(30)17-8-10-19(11-9-17)25(3,4)5/h7-12,14-15H,6,13H2,1-5H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEDFOYCGBUFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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